2-(1,2,4-Oxadiazol-3-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-9-5-11-10-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAIEOSUVDRLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296430 | |
| Record name | 2-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-59-8 | |
| Record name | NSC109301 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1,2,4 Oxadiazol 3 Yl Pyridine and Its Derivatives
Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole ring is a well-explored area of organic synthesis. Most methods rely on the use of primary amidoximes and acylating agents as the foundational reactants. researchgate.net These approaches can be broadly categorized into two main strategies: the cyclization of pre-formed O-acylamidoximes and one-pot syntheses that combine the amidoxime (B1450833), an acylating agent, and a cyclizing agent in a single reaction vessel.
Cyclization Reactions of Amidoximes with Carboxylic Acid Derivatives
A cornerstone of 1,2,4-oxadiazole synthesis is the reaction between an amidoxime and a carboxylic acid derivative, which proceeds through an O-acylamidoxime intermediate followed by a dehydration-induced cyclization. The choice of the carboxylic acid derivative can influence reaction conditions and efficiency.
The acylation of amidoximes using acyl chlorides or anhydrides is a long-standing and widely used method. researchgate.net This reaction typically forms O-acylamidoximes as the primary products, which can then be cyclized to the corresponding 1,2,4-oxadiazole. researchgate.net For instance, the synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines has been accomplished through a two-step process starting from N-hydroxy-pyridine-3-carboximidamides and acyl chlorides. nih.gov The intermediate O-acylamidoxime is then cyclized at room temperature using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in acetonitrile. nih.gov
The use of bases like pyridine (B92270) or catalysts such as TBAF can improve the efficiency of the cyclization step. nih.gov Microwave irradiation has also been employed to accelerate the reaction between amidoximes and acyl chlorides or carboxylic acid esters, often in the presence of reagents like ammonium (B1175870) fluoride on alumina (B75360) or potassium carbonate, leading to good yields in significantly shorter reaction times. nih.gov
| Acylating Agent | Catalyst/Base | Key Features |
| Acyl Chlorides | Pyridine, TBAF | Forms O-acylamidoxime intermediate; base improves cyclization efficiency. nih.gov |
| Anhydrides | None specified | Common method for acylation leading to O-acylamidoximes. researchgate.net |
| Acyl Chlorides/Esters | NH4F/Al2O3, K2CO3 (Microwave) | Rapid synthesis with good yields. nih.gov |
The condensation of amidoximes with esters presents another viable route to 1,2,4-oxadiazoles. A notable one-pot procedure for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles at room temperature involves the reaction of amidoximes with methyl or ethyl esters of carboxylic acids in a superbasic medium of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). nih.gov This method offers a straightforward purification protocol, although reaction times can be lengthy and yields can vary. nih.gov The presence of hydroxyl or amino groups on the ester can hinder the formation of the desired product. nih.gov
| Base/Solvent | Reaction Conditions | Advantages/Disadvantages |
| NaOH/DMSO | Room Temperature | Simple purification; variable yields and long reaction times. nih.gov |
| K2CO3/DMSO | Not specified | Used for the synthesis of 1,2,4-oxadiazol-3-yl)piperazines. nih.gov |
Orthoesters serve as effective reagents for the synthesis of 1,2,4-oxadiazoles from amidoximes. These reactions are often catalyzed by Lewis acids. For example, the condensation of amidoximes with orthoesters can be catalyzed by boron trifluoride (BF3). mdpi.com Another example is the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine, which is achieved through the reaction of the corresponding amidoxime with an orthoester in acetic acid. mdpi.com
One-Pot Synthetic Strategies for 1,2,4-Oxadiazoles.mdpi.comorganic-chemistry.org
A highly efficient one-pot synthesis of 1,2,4-oxadiazoles involves the direct reaction of amidoximes with various carboxyl derivatives in aprotic bipolar solvents, most notably dimethyl sulfoxide (DMSO), in the presence of an inorganic base. mdpi.com This approach has proven particularly effective in medicinal chemistry. mdpi.com For example, the reaction of amidoximes with acyl chlorides in a NaOH/DMSO medium provides a direct route to 1,2,4-oxadiazoles. nih.gov Similarly, the condensation with dicarboxylic acid anhydrides in this medium allows for the synthesis of 1,2,4-oxadiazoles bearing a carboxylic acid functionality. mdpi.com
Another effective one-pot method involves the use of coupling agents. For instance, the reaction of amidoximes with carboxylic acids can be carried out using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in dimethylformamide (DMF). The subsequent cyclodehydration is achieved by heating with triethylamine. acs.org
| Reagents | Solvent | Key Features |
| Amidoxime, Carboxylic Acid, EDC, HOAt, Triethylamine | DMF | One-pot, three-component process with moderate yields. acs.org |
| Amidoxime, Acyl Chloride, NaOH | DMSO | Direct synthesis in a basic aprotic solvent. nih.gov |
| Amidoxime, Dicarboxylic Acid Anhydride, MOH | DMSO | Allows for the introduction of a carboxylic acid group. mdpi.com |
Oxidative Cyclization Methods for 1,2,4-Oxadiazole Formation
Oxidative cyclization represents another important strategy for the construction of the 1,2,4-oxadiazole ring. These methods often involve the formation of the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.com
One such method is the copper-catalyzed aerobic oxidative cyclization. For example, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been developed for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org While this specific example leads to a different heterocyclic system, the underlying principle of copper-catalyzed oxidative cyclization is applicable to the formation of other nitrogen-containing heterocycles.
Another effective method involves the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. A PIFA-mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides has been shown to produce spirocyclopropane quinolinediones. rsc.org This reaction proceeds at room temperature without the need for a metal catalyst and provides the products in good to excellent yields. rsc.org The ability of PIFA to mediate such ring-closing reactions highlights its utility in the synthesis of complex heterocyclic structures.
Furthermore, the construction of 2-pyridone derivatives has been achieved via the oxidative cyclization of enamides. rsc.orgresearchgate.net This approach can lead to structurally diverse products, including those with polycyclic frameworks. rsc.org
Strategies for Constructing the Pyridine-Oxadiazole Linkage
The formation of the covalent bond between the pyridine and oxadiazole rings is a critical step in the synthesis of the target compound. Coupling reactions and ring-closure strategies are the primary methods employed for this purpose.
Coupling Reactions Involving Pyridine Precursors and Oxadiazole Moieties
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings.
The coupling of halogenated pyridines with oxadiazole derivatives is a direct approach to forming the desired linkage. A highly efficient catalyst system for the Suzuki cross-coupling reaction of 3-chloro-5-oxadiazol-2-yl pyridine with various boronic acids has been developed using PdCl2(dtbpf) as the palladium precursor. researchgate.net This method demonstrates the feasibility of coupling a halogenated pyridine containing an oxadiazole moiety with a variety of aryl and heteroaryl boronic acids. researchgate.net
The reactivity of halopyridines in such coupling reactions is influenced by the position of the halogen. Generally, 2- and 4-halopyridines are more reactive than 3-halopyridines in nucleophilic substitution reactions. In palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, halides adjacent to the nitrogen are conventionally more reactive. nsf.gov However, the use of sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov
Table 1: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-(1,2,4-oxadiazol-2-yl)pyridine with Boronic Acids researchgate.net
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-(1,2,4-oxadiazol-2-yl)pyridine | 90 |
| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-5-(1,2,4-oxadiazol-2-yl)pyridine | 90 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(1,2,4-oxadiazol-2-yl)pyridine | 85 |
| 4 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-5-(1,2,4-oxadiazol-2-yl)pyridine | 88 |
| 5 | 2-Thienylboronic acid | 3-(2-Thienyl)-5-(1,2,4-oxadiazol-2-yl)pyridine | 75 |
| 6 | 3-Thienylboronic acid | 3-(3-Thienyl)-5-(1,2,4-oxadiazol-2-yl)pyridine | 77 |
| 7 | 2-Furylboronic acid | 3-(2-Furyl)-5-(1,2,4-oxadiazol-2-yl)pyridine | 83 |
| 8 | 3-Pyridinylboronic acid | 3-(3-Pyridinyl)-5-(1,2,4-oxadiazol-2-yl)pyridine | 91 |
Reaction conditions: 3-Chloro-5-(1,2,4-oxadiazol-2-yl)pyridine, boronic acid, PdCl2(dtbpf), base, solvent, 90 °C, 15 h.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl and heterobiaryl compounds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of a halide with a boronic acid or its ester. mdpi.commdpi.com
In the context of synthesizing 2-(1,2,4-oxadiazol-3-yl)pyridines, this can be achieved by coupling a 2-halopyridine with a 3-(1,2,4-oxadiazolyl)boronic acid or by coupling a 2-pyridinylboronic acid with a 3-halo-1,2,4-oxadiazole. The synthesis of various pyridinylboronic acids has been reported, which can serve as key intermediates in this approach. dergipark.org.tr For example, 2-chloro-3-pyridinylboronic acid has been synthesized and used in Suzuki coupling reactions. dergipark.org.tr
A series of imidazo[4,5-b]pyridines with a 7-(3-pyridyl) substituent have been synthesized via palladium-catalyzed coupling of 3-pyridyl zinc or boronic acid organometallic intermediates with 2-benzyloxy-4-chloro-3-nitropyridine. nih.gov This demonstrates the utility of Suzuki and related coupling reactions in functionalizing pyridine rings.
The efficiency of Suzuki coupling reactions of halopyridines can be influenced by the choice of catalyst, ligand, and reaction conditions. mdpi.com Microwave-assisted Suzuki-Miyaura reactions have been shown to be effective for the coupling of 2- and 3-halopyridines with phenylboronic acid using a Pd(OAc)2/benzimidazolium salt and base catalyst system. mdpi.com
Table 2: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid mdpi.com
| Entry | Halopyridine | Ligand | Product | Yield (%) |
| 1 | 2-Bromopyridine | Benzimidazolium salt 1 | 2-Phenylpyridine | 85 |
| 2 | 3-Bromopyridine | Benzimidazolium salt 1 | 3-Phenylpyridine | 92 |
| 3 | 2-Chloropyridine | Benzimidazolium salt 1 | 2-Phenylpyridine | 65 |
| 4 | 3-Chloropyridine | Benzimidazolium salt 1 | 3-Phenylpyridine | 78 |
Reaction conditions: Halopyridine, phenylboronic acid, Pd(OAc)2, benzimidazolium salt, base, solvent, microwave irradiation.
Ring Closure of Pyridine Systems with Pre-formed Oxadiazole Functionality
An alternative synthetic strategy involves the construction of the pyridine ring onto a molecule that already contains the 1,2,4-oxadiazole moiety. This approach is less common but offers a unique pathway to the target compounds.
One example of a related ring closure is the synthesis of 2,5-bis(heterocyclic)-1,3,4-oxadiazoles. cardiff.ac.uk In this method, a pyrazole-3-carbohydrazide or a 1,2,3-triazole-4-carbohydrazide is reacted with 2-(ethoxymethylene)malononitrile to form an N,N'-diacylhydrazine intermediate. cardiff.ac.uk Subsequent ring closure in the presence of phosphorus oxychloride yields the corresponding 2,5-bis(heterocyclic)-1,3,4-oxadiazole. cardiff.ac.uk While this example focuses on the 1,3,4-oxadiazole (B1194373) isomer and does not directly form a pyridine ring, it illustrates the principle of constructing a heterocyclic system from an acyclic precursor containing another heterocycle.
A more direct example is the synthesis of a pyridine derivative through the cyclization of an alkenyl derivative of a 1,3,4-oxadiazole. nih.gov In this work, a 1,3,4-oxadiazole derivative was reacted with 1,3-dicarbonyl compounds to form an alkenyl derivative, which then underwent cyclization to afford a pyridine derivative. nih.gov
Catalyst Systems in the Synthesis of 2-(1,2,4-Oxadiazol-3-yl)pyridine Frameworks
The formation of the 1,2,4-oxadiazole ring from O-acylamidoxime precursors is a critical transformation that can be facilitated by various types of catalysts, ranging from fluoride-based reagents to Lewis acids and common inorganic bases.
Tetrabutylammonium fluoride (TBAF) has emerged as a highly effective and mild catalyst for the cyclodehydration of O-acylamidoximes to form 1,2,4-oxadiazoles. nih.govresearchgate.net This method is particularly valuable for synthesizing sterically hindered compounds such as 3-(1,2,4-oxadiazol-3-yl)pyridines. mdpi.com The reaction typically proceeds at room temperature, which is advantageous for substrates containing thermally sensitive functional groups. mdpi.comnih.gov
The general protocol involves the O-acylation of a suitable amidoxime, followed by the cyclization of the isolated O-acylamidoxime intermediate in the presence of TBAF, often in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com The efficiency of the cyclization is high, and the work-up procedure is generally straightforward, making this a productive route. nih.goveurekaselect.com The reaction conditions are mild enough to be compatible with sensitive protecting groups like the Boc group. mdpi.com However, a drawback for large-scale industrial synthesis is the potential for fluoride ions to corrode glass and metal reactors. chim.it
Scandium triflate (Sc(OTf)₃) is a powerful Lewis acid catalyst that can be employed in 1,2,4-oxadiazole synthesis. While not as commonly cited for the specific pyridine derivative , its utility has been demonstrated in the condensation of amidoximes with orthoesters at room temperature to yield 1,2,4-oxadiazole structures. mdpi.com Lewis acids like Sc(OTf)₃ are known for their ability to activate substrates even in the presence of water, a departure from many traditional Lewis acids. organic-chemistry.org
This catalytic system offers an alternative pathway that may be beneficial for specific substrates where other methods fall short. The high efficiency of Sc(OTf)₃, often requiring only low catalyst loadings (e.g., 1 mol%), makes it an attractive option for developing efficient synthetic processes. chim.it
Common inorganic bases provide a cost-effective and robust method for synthesizing the 1,2,4-oxadiazole ring. One-pot procedures have been developed using a superbase system like Sodium Hydroxide in Dimethyl Sulfoxide (NaOH/DMSO) to convert amidoximes and esters directly into 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. nih.govmdpi.com While efficient, this one-pot method can require long reaction times (4-24 hours) and may have limitations with substrates containing base-sensitive functional groups like free hydroxyls or amines. nih.gov
Potassium carbonate (K₂CO₃) is another widely used inorganic base. It has been successfully employed in the synthesis of 1,2,4-oxadiazole derivatives under various conditions. researchgate.net A particularly efficient method involves the use of dry K₂CO₃ on a silica (B1680970) gel support under microwave irradiation. nih.gov This approach significantly reduces reaction times and simplifies purification, making it a fast and effective strategy for constructing the 1,2,4-oxadiazole ring. nih.gov The choice of base can impact yield, with studies showing NaOH to be the most suitable in certain DMSO-mediated reactions, while systems like I₂/K₂CO₃ have also been effective in oxidative cyclizations. mdpi.commdpi.com
Table 1: Comparison of Catalyst Systems for 1,2,4-Oxadiazole Synthesis
| Catalyst System | Typical Precursors | Common Solvents | Key Advantages | Key Limitations |
|---|---|---|---|---|
| TBAF | O-acylamidoximes | THF, MeCN | Mild (room temp.), high efficiency, simple work-up. mdpi.comnih.gov | Two-step process (isolation of intermediate), potential for reactor corrosion on scale-up. mdpi.comchim.it |
| Scandium Triflate | Amidoximes, Orthoesters | Dichloromethane | High catalytic activity, mild conditions, potential for one-pot synthesis. mdpi.com | Less documented for this specific pyridine derivative. |
| Inorganic Bases | Amidoximes, Esters, Acyl Chlorides | DMSO, DMF, Dichloromethane | Cost-effective, robust, enables one-pot procedures. nih.govmdpi.comnih.gov | Can require long reaction times, base-sensitive groups may not be tolerated. nih.gov |
Scalability and Process Optimization in this compound Synthesis
Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of scalability, safety, and efficiency.
The key intermediate in many synthetic routes to this compound is the O-acylamidoxime. The thermal stability of this intermediate is a critical factor. The cyclodehydration step to form the oxadiazole ring can be accomplished through heating, with temperatures around 90°C being effective. researchgate.net This indicates that the O-acylamidoxime intermediate possesses adequate stability to withstand elevated temperatures required for cyclization.
However, the 1,2,4-oxadiazole ring itself can be fragile and susceptible to thermal or photochemical rearrangements. researchgate.netchim.it Furthermore, the presence of other thermally sensitive functional groups on the pyridine ring or its substituents often necessitates the use of milder, room-temperature methods, such as those catalyzed by TBAF. mdpi.comnih.gov The thermal properties, including decomposition temperatures, of the final 1,2,4-oxadiazole products can vary significantly depending on their substitution patterns, with some energetic derivatives decomposing at relatively low temperatures. rsc.orgrsc.org Therefore, a thorough thermal analysis of both intermediates and final products is crucial for process safety and optimization.
In the multi-step synthesis of complex molecules like derivatives of this compound, protecting groups are indispensable tools. wikipedia.org Their primary function is to temporarily mask a reactive functional group to prevent it from participating in undesired side reactions during a chemical transformation elsewhere in the molecule. organic-chemistry.org
For the synthesis of this specific framework, protecting groups might be required for several reasons. If the pyridine precursor contains other reactive functionalities (e.g., hydroxyl, amino, or carboxylic acid groups), these must be protected. For example, an amino group, which is nucleophilic, can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) group. mdpi.comorganic-chemistry.org This strategy was successfully employed in a TBAF-catalyzed synthesis of an oxadiazole-bearing compound, where the mild reaction conditions left the Boc group intact. mdpi.com
The choice of protecting group is critical and must satisfy several criteria: it must be easy to install and remove in high yield, and it must be stable to the conditions of subsequent reaction steps. libretexts.org An important strategy in complex syntheses is "orthogonal protection," where multiple functional groups are protected with groups that can be removed under different, non-interfering conditions (e.g., one group is acid-labile while another is removed by hydrogenolysis). organic-chemistry.orgwikipedia.org This allows for the selective deprotection and reaction of specific sites within the molecule.
Table 2: Common Protecting Groups in Organic Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions. organic-chemistry.org |
| Amine | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis. wikipedia.org |
| Alcohol | Benzyl ether | Bn | Hydrogenolysis. libretexts.org |
| Alcohol | Silyl ethers (e.g., TBDMS) | TBDMS | Fluoride ions (e.g., TBAF), acid. libretexts.org |
| Carboxylic Acid | Methyl or Ethyl ester | - | Acid or base hydrolysis. wikipedia.org |
| Carboxylic Acid | Benzyl ester | - | Hydrogenolysis. wikipedia.org |
Synthesis of Advanced Derivatives and Analogs of this compound
The generation of advanced derivatives of this compound hinges on versatile synthetic strategies that allow for precise structural modifications. These methodologies can be broadly categorized into the functionalization of the constituent heterocyclic rings and the annulation of additional ring systems.
Introduction of Varied Substituents on the Pyridine Ring
A key strategy for creating analogs of this compound involves the synthesis of highly functionalized pyridines, which can then be elaborated to incorporate the 1,2,4-oxadiazole ring. A notable and conceptually novel approach is the rhodium carbenoid-induced ring expansion of isoxazoles. nih.govacs.orgorganic-chemistry.orgnih.gov This one-pot procedure allows for the efficient construction of pyridines with a wide array of substituents. nih.govacs.orgnih.gov
The reaction sequence begins with the insertion of a rhodium vinylcarbenoid, generated from a vinyldiazo compound, across the N-O bond of an isoxazole (B147169). acs.orgorganic-chemistry.org The resulting intermediate undergoes a thermal rearrangement to form a 1,4-dihydropyridine, which is subsequently oxidized, often with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the corresponding substituted pyridine. acs.orgnih.gov This method is advantageous due to its modularity, allowing for variation in both the isoxazole and the vinyldiazo starting materials. nih.gov The general applicability of this method is demonstrated by the range of substituents that can be incorporated into the pyridine ring.
| Isoxazole Substituents (R1, R2) | Vinyldiazoacetate Substituent (R3) | Pyridine Product | Yield (%) | Reference |
| Methyl, Methyl | Phenyl | 2,4-Dimethyl-6-phenylpyridine derivative | 79 | acs.org |
| Phenyl, Methyl | 4-Nitrophenyl | 4-Methyl-2-phenyl-6-(4-nitrophenyl)pyridine derivative | 84 | acs.org |
| Methyl, Methyl | 4-Methoxyphenyl | 2,4-Dimethyl-6-(4-methoxyphenyl)pyridine derivative | 65 | acs.org |
| Phenyl, Methyl | 2-Furyl | 4-Methyl-2-phenyl-6-(2-furyl)pyridine derivative | 55 | acs.org |
This table showcases the versatility of the rhodium-catalyzed ring expansion of isoxazoles in synthesizing pyridines with diverse substitution patterns, which are precursors for advanced this compound derivatives.
Functionalization of the 1,2,4-Oxadiazole Ring
Direct functionalization of the 1,2,4-oxadiazole ring, particularly at the 5-position, is a common strategy for generating derivatives. The most prevalent method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring involves the cyclization of an O-acyl amidoxime intermediate. researchgate.netnih.gov This intermediate is typically formed by the acylation of a pyridine-derived amidoxime with a suitable acylating agent, such as an acyl chloride or carboxylic acid. nih.gov
Recent advancements in organometallic chemistry have provided new avenues for the functionalization of heterocyclic rings. Directed metalation using strong, non-nucleophilic bases like 2,2,6,6-tetramethylpiperidyl (TMP) amides of zinc or magnesium allows for the regioselective deprotonation of the oxadiazole ring, followed by quenching with various electrophiles. acs.org This technique offers a powerful tool for introducing a wide range of functional groups onto the 1,2,4-oxadiazole core under mild conditions. acs.org
The synthesis of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles from various aminonitriles highlights the possibility of introducing diverse substituents at the 3-position, which in the context of our target molecule would correspond to the pyridine ring, while functionalizing the 5-position of the oxadiazole. researchgate.net
| Pyridine Precursor | Acylating Agent/Electrophile | 5-Substituent on Oxadiazole | Method | Reference |
| Pyridine-2-carboxamidoxime | Benzoyl chloride | Phenyl | Acylation-cyclization | researchgate.net |
| Pyridine-2-carboxamidoxime | Trifluoroacetic anhydride | Trifluoromethyl | Acylation-cyclization | organic-chemistry.org |
| 5-Phenyl-1,2,4-oxadiazole | TMPZnCl·LiCl then Iodomethane | Methyl | Directed Metalation | acs.org |
| Pyridine-2-carboxamidoxime | 5-Nitro-2-furoyl chloride | 5-Nitro-2-furyl | Acylation-cyclization | researchgate.net |
This table illustrates various methods for introducing substituents at the 5-position of the 1,2,4-oxadiazole ring, a key strategy for diversifying the this compound scaffold.
Preparation of Fused Heterocyclic Systems Incorporating this compound Motifs
The synthesis of fused heterocyclic systems represents a significant step in creating structurally complex and three-dimensional analogs of this compound. A powerful reaction for achieving this is the Boulton-Katritzky rearrangement. organic-chemistry.orgfiveable.memdpi.com This rearrangement can be employed in a tandem SNAr/Boulton-Katritzky sequence. For instance, the reaction of a 5-substituted-1,2,4-oxadiazol-3-amine with a 2-fluoropyridine (B1216828) derivative, promoted by a base, leads to the formation of a functionalized nih.govacs.orgnih.govtriazolo[1,5-a]pyridine. organic-chemistry.org This method is highly efficient and tolerant of a variety of functional groups. organic-chemistry.org
The versatility of this approach is demonstrated by the synthesis of a range of nih.govacs.orgnih.govtriazolo[1,5-a]pyridines with different substituents on both the triazole and pyridine rings. organic-chemistry.orgrsc.org The reaction proceeds through an initial nucleophilic aromatic substitution of the fluorine on the pyridine ring by the amino group of the oxadiazole, followed by the rearrangement and cyclization to form the fused triazole ring. organic-chemistry.org
Other cyclization strategies have also been developed to construct fused systems. For example, 5-aryl-1,3,4-oxadiazole derivatives can be used as precursors to synthesize fused nih.govacs.orgnih.govtriazolo[3,4-b] nih.govorganic-chemistry.orgnih.govoxadiazole systems through reactions with reagents like cyanogen (B1215507) bromide or by cyclization of intermediate Schiff bases. uobaghdad.edu.iq Although this example involves a 1,3,4-oxadiazole, the principles of using a pre-formed oxadiazole to build a fused system are broadly applicable.
| 1,2,4-Oxadiazole Precursor | Pyridine Precursor | Fused Heterocyclic Product | Reaction Type | Reference |
| 5-Phenyl-1,2,4-oxadiazol-3-amine | 2-Fluoro-5-nitropyridine | 2-Phenyl-7-nitro- nih.govacs.orgnih.govtriazolo[1,5-a]pyridine | Tandem SNAr/Boulton-Katritzky Rearrangement | organic-chemistry.org |
| 5-tert-Butyl-1,2,4-oxadiazol-3-amine | 2-Fluoropyridine | 2-tert-Butyl- nih.govacs.orgnih.govtriazolo[1,5-a]pyridine | Tandem SNAr/Boulton-Katritzky Rearrangement | organic-chemistry.org |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | - | 6-(4-Chlorophenyl)- nih.govacs.orgnih.govtriazolo[3,4-b] nih.govorganic-chemistry.orgnih.govoxadiazole-3-amine | Cyclization with cyanogen bromide | uobaghdad.edu.iq |
This table provides examples of the synthesis of fused heterocyclic systems derived from pyridyl-oxadiazole precursors, with a focus on the Boulton-Katritzky rearrangement.
Chemical Reactivity and Transformation of 2 1,2,4 Oxadiazol 3 Yl Pyridine Scaffolds
Reactivity of the Pyridine (B92270) Ring in 2-(1,2,4-Oxadiazol-3-yl)pyridine
The 1,2,4-oxadiazole (B8745197) moiety acts as a strong electron-withdrawing group, which profoundly impacts the reactivity of the pyridine ring it is attached to. This influence is most pronounced in substitution reactions.
Nucleophilic Aromatic Substitution Reactions
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2/C6 and C4) to the ring nitrogen. youtube.comquimicaorganica.org This reactivity is further enhanced by the presence of the electron-withdrawing 1,2,4-oxadiazol-3-yl substituent. For a nucleophilic attack to occur, a suitable leaving group, such as a halogen, must be present on the pyridine ring.
In the case of a halo-substituted this compound, nucleophilic attack is highly favored at the positions activated by both the ring nitrogen and the oxadiazole substituent. The reaction proceeds via a Meisenheimer complex, an anionic intermediate whose negative charge is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring. youtube.com The presence of an additional electron-withdrawing group facilitates the stabilization of this intermediate, thereby lowering the activation energy for the substitution. nih.gov For instance, ligands containing electron-withdrawing groups on a pyridine ring have been noted to require milder conditions for synthesis to avoid unwanted nucleophilic aromatic substitution. nih.gov
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the reaction of a 4-chloro-2-(1,2,4-oxadiazol-3-yl)pyridine with an amine would be expected to proceed readily to yield the corresponding 4-amino derivative.
Electrophilic Aromatic Substitution Reactions
In contrast to its reactivity towards nucleophiles, the pyridine ring is highly resistant to electrophilic aromatic substitution (EAS). The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. youtube.comyoutube.com This deactivation is exacerbated by the fact that the nitrogen atom is basic and reacts with the acidic catalysts (e.g., H₂SO₄, AlCl₃) typically required for EAS, forming a pyridinium (B92312) cation. youtube.com This cation is even more strongly deactivated towards electrophilic attack.
The presence of the 1,2,4-oxadiazole substituent, which is also a deactivating group, further reduces the electron density of the pyridine ring, making electrophilic substitution exceptionally difficult. pearson.com If the reaction is forced under harsh conditions (e.g., high temperatures), substitution is predicted to occur at the C3 or C5 position (meta to the ring nitrogen and the oxadiazole substituent), as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen atom in the resonance structures of the cationic intermediate (the sigma complex). quimicaorganica.orgnih.gov Standard Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine. youtube.com Theoretical studies on the nitration of pyridine confirm that while the reaction with the nitronium ion (NO₂⁺) itself has a low activation energy, the strongly acidic medium required converts the pyridine to its protonated form, which is strongly deactivated. rsc.org
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic compounds, including pyridine derivatives. For the this compound scaffold, these reactions typically require the presence of a leaving group, most commonly a halogen atom (Cl, Br, I), on the pyridine ring. Halo-substituted pyridines are versatile substrates for a variety of palladium- and copper-catalyzed coupling reactions.
Copper-catalyzed reactions, such as the Ullmann condensation, are also effective, particularly for forming C-N and C-O bonds. An efficient copper-catalyzed strategy for the synthesis of α-ketoamides via the cross-coupling of methyl ketones and pyridin-2-amines has been described, showcasing the utility of copper catalysts in functionalizing the pyridine ring. researchgate.net
Table 1: Examples of Metal-Catalyzed Coupling Reactions on Pyridine Scaffolds This table presents generalized reactions applicable to halo-derivatives of the target compound based on established methods.
| Coupling Reaction | Substrate Example | Reagents & Catalyst | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-2-(1,2,4-oxadiazol-3-yl)pyridine | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Alkyl-2-(1,2,4-oxadiazol-3-yl)pyridine |
| Buchwald-Hartwig | 4-Bromo-2-(1,2,4-oxadiazol-3-yl)pyridine | R¹R²NH, Pd catalyst, Ligand, Base | 4-(R¹R²N)-2-(1,2,4-oxadiazol-3-yl)pyridine |
| Sonogashira | 4-Iodo-2-(1,2,4-oxadiazol-3-yl)pyridine | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 4-(Alkynyl)-2-(1,2,4-oxadiazol-3-yl)pyridine |
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is an aromatic heterocycle with relatively low aromaticity and a weak N-O bond. youtube.com This makes it susceptible to ring-opening and rearrangement reactions, particularly under thermal or photochemical conditions or in the presence of certain nucleophiles.
Cyclization Reactions
The 1,2,4-oxadiazole ring can undergo various transformations leading to the formation of new heterocyclic systems. One of the most significant of these is the Boulton-Katritzky Rearrangement (BKR). This reaction involves an intramolecular cyclization followed by ring-opening and re-cyclization, effectively transforming the 1,2,4-oxadiazole into an isomeric heterocycle. The rearrangement is typically initiated by a three-atom side chain attached to the oxadiazole ring that contains a nucleophilic atom at its terminus. mdpi.com
For example, a 1,2,4-oxadiazole bearing a 2-aminoethyl group at the C3 position can undergo rearrangement in the presence of acid or base to form spiropyrazolinium salts. mdpi.com Tandem reactions combining a C-N coupling with a subsequent Boulton-Katritzky rearrangement have also been developed, where 1,2,4-oxadiazol-3-amines react with 2-pyridyl trifluoromethanesulfonate (B1224126) in the presence of a palladium catalyst to yield rearranged products. rsc.org These rearrangements highlight the latent reactivity of the 1,2,4-oxadiazole core, allowing it to serve as a synthon for other heterocyclic structures.
Condensation Reactions
The 1,2,4-oxadiazole ring itself is generally inert to condensation reactions. However, if the ring is functionalized with reactive groups, these substituents can readily participate in condensations. Common reactive handles include amino (-NH₂) and hydrazinyl (-NHNH₂) groups, which are often introduced at the C5 position of the oxadiazole.
For instance, a compound like 5-amino-3-(pyridin-2-yl)-1,2,4-oxadiazole can undergo condensation with aldehydes or ketones to form Schiff bases (imines). Similarly, 5-hydrazinyl-3-(pyridin-2-yl)-1,2,4-oxadiazole, a known compound, can react with carbonyl compounds to yield the corresponding hydrazones. uni.lu These condensation reactions are fundamental in medicinal chemistry for building more complex molecules and libraries of compounds for biological screening. acs.orgnih.gov
Table 2: Examples of Condensation Reactions with Functionalized this compound This table illustrates the reactivity of functional groups attached to the oxadiazole ring.
| Functional Group | Reactant | Reagent | Product |
|---|---|---|---|
| Amine | 5-Amino-3-(pyridin-2-yl)-1,2,4-oxadiazole | Aldehyde (R-CHO) | Schiff Base / Imine |
| Hydrazine | 5-Hydrazinyl-3-(pyridin-2-yl)-1,2,4-oxadiazole | Ketone (R¹R²C=O) | Hydrazone |
Ring-Opening Reactions
While the this compound framework is generally stable, the inherent chemical nature of the 1,2,4-oxadiazole ring allows for cleavage under specific conditions. The 1,2,4-oxadiazole ring system is known to be susceptible to both acid- and base-induced hydrolysis, which can lead to the opening of the heterocyclic ring. chemicalbook.com This reactivity stems from the electron-deficient character of the ring, making it a target for nucleophilic attack.
Furthermore, reductive conditions can also promote the cleavage of the oxadiazole ring. For instance, studies on related 1,3,4-oxadiazole (B1194373) systems have demonstrated that reduction of a substituent on the phenyl ring can concurrently lead to the ring-opening of the oxadiazole core. mdpi.com This suggests that the choice of reagents and reaction conditions is critical in maintaining the integrity of the this compound scaffold during synthetic manipulations.
Directed Functionalization and Derivatization Strategies
The presence of two distinct heterocyclic rings, pyridine and 1,2,4-oxadiazole, offers multiple avenues for selective functionalization, allowing for the synthesis of a diverse range of derivatives.
Selective Modification of the Pyridine Moiety
The pyridine ring within the this compound structure is a key site for derivatization. The nitrogen atom in the pyridine ring influences its electronic properties, making direct C-H functionalization a challenging but achievable goal. digitellinc.com Various strategies have been developed for the selective modification of pyridine rings, which are applicable to this scaffold. researchgate.netnih.gov
One prominent approach involves transition metal-catalyzed C-H activation. researchgate.net These methods can enable functionalization at positions that are otherwise difficult to access. For example, methods for C4-selective functionalization of pyridines have been developed using strong bases with low Lewis acidity. digitellinc.com Additionally, the formation of heterocyclic phosphonium (B103445) salts has been shown to be an effective two-step sequence for transforming C-H bonds in pyridines into other functional groups, including heteroaryl ethers, and for creating C-C, C-N, and C-S bonds. nih.gov
A particularly relevant strategy is the Miyaura borylation, which has been successfully applied to the analogous 2-(1,3,4-oxadiazol-2-yl)pyridine (B81742) system. This reaction introduces a versatile boronic ester onto the pyridine ring, which can then participate in a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com
Table 1: Examples of Pyridine Ring Functionalization Strategies
| Reaction Type | Reagents/Catalyst | Position | Product Type | Citation |
|---|---|---|---|---|
| C4-Selective C-H Functionalization | Strong base with low Lewis acidity | C4 | 4-Substituted Pyridines | digitellinc.com |
| Phosphonium Salt Formation | Triphenylphosphine, then nucleophile | C4 | C-O, C-C, C-N, C-S bonds | nih.gov |
| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst | Various | Pyridyl Boronic Esters | mdpi.com |
| meta-Selective C-H Functionalization | Dearomatization/Rearomatization | C3/C5 | meta-Substituted Pyridines | nih.gov |
Selective Modification of the Oxadiazole Moiety
The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, which dictates its reactivity. chemicalbook.com The C3 and C5 positions of the ring are generally resistant to electrophilic substitution reactions such as halogenation, nitration, and acylation. chemicalbook.com However, these positions are susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. chemicalbook.com
Direct C-H functionalization of the oxadiazole ring is challenging. A more common strategy involves constructing the oxadiazole ring with the desired substituent already incorporated. This is typically achieved through the cyclization of an appropriately substituted amidoxime (B1450833) with a carboxylic acid derivative. nih.govmdpi.com
For unsubstituted 1,2,4-oxadiazoles at the C5 position, a potential route for functionalization is through electrophilic mercuration. The resulting mercurated intermediate can then serve as a precursor for iodination, introducing a halogen that can be used in subsequent cross-coupling reactions. chemicalbook.com Another approach demonstrated in related 1,3,4-oxadiazole systems involves the synthesis of an oxadiazole-thiol derivative. The thiol group can then be readily alkylated to introduce a variety of side chains. acs.org
Table 2: Reactivity of the 1,2,4-Oxadiazole Ring
| Position | Reaction Type | Reactivity | Notes | Citation |
|---|---|---|---|---|
| C3/C5 | Electrophilic Substitution | Inert | Electron-deficient nature of the ring prevents reactions like nitration or acylation. | chemicalbook.com |
| C3/C5 | Nucleophilic Substitution | Favorable | Requires a good leaving group; a primary route for derivatization. | chemicalbook.com |
| C5 (unsubstituted) | Mercuration/Iodination | Possible | Provides a handle for further functionalization. | chemicalbook.com |
Multicomponent Reactions Involving the Core Structure
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, offering advantages in terms of time, resources, and atom economy. researchgate.netnih.gov While specific MCRs starting directly from this compound are not extensively documented, the principles of MCRs can be applied to build upon this core structure or to synthesize complex analogues.
For example, sequential MCRs have been employed to synthesize complex heterocyclic systems incorporating both oxadiazole and pyridine-like moieties. researchgate.net The Ugi tetrazole reaction, followed by cyclization and rearrangement, has been used to create a library of 2-(imidazo[1,5-α]pyridine-1-yl)-1,3,4-oxadiazoles, demonstrating the power of MCRs in rapidly generating structural diversity. researchgate.net Similarly, MCRs are known to be effective for the synthesis of 1,2,4-oxadiazoles from various starting materials, indicating that MCR-based approaches could be designed to incorporate the 2-pyridyl functionality and generate diverse libraries of this compound derivatives. nih.gov
Spectroscopic and Structural Elucidation of 2 1,2,4 Oxadiazol 3 Yl Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(1,2,4-oxadiazol-3-yl)pyridine compounds, ¹H and ¹³C NMR are fundamental, while advanced 2D NMR techniques offer deeper structural insights.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy of this compound derivatives reveals characteristic signals for the protons of both the pyridine (B92270) and oxadiazole rings, as well as any substituents. The chemical shifts (δ) of the pyridine protons are typically observed in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific positions of these signals are influenced by the electronic effects of the oxadiazole ring and any other substituents present.
For instance, in the ¹H NMR spectrum of 5-(chloromethyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, the pyridine protons appear at δ 8.81 (ddd, J = 4.8, 1.6, 1.0 Hz, 1H), 8.14 (d, J = 7.9 Hz, 1H), 7.87 (ddd, J = 7.9, 4.8, 1.8 Hz, 1H), and 7.46 (ddd, J = 7.7, 4.8, 1.2 Hz, 1H) ppm. chemicalbook.com The chloromethyl group protons are observed as a singlet at δ 4.79 ppm. chemicalbook.com The coupling patterns (e.g., ddd for doublet of doublet of doublets) and coupling constants (J values) are crucial for assigning the specific protons within the pyridine ring.
In another example, the ¹H NMR spectrum of 2-(5-o-tolyl- researchgate.netrsc.orgmdpi.comoxadiazol-3-yl)-pyridine, the tolyl group introduces additional signals in the aromatic and aliphatic regions. nih.gov The complexity of the spectra increases with the number of substituents, necessitating careful analysis of chemical shifts and coupling constants for unambiguous structural assignment.
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 5-(Chloromethyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | CDCl₃ | 8.81 (ddd, J = 4.8, 1.6, 1.0, 1H), 8.14 (d, J = 7.9, 1H), 7.87 (ddd, J = 7.9, 4.8, 1.8, 1H), 7.46 (ddd, J = 7.7, 4.8, 1.2, 1H), 4.79 (s, 2H) chemicalbook.com |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all unique carbon atoms. oregonstate.edu
For 1,2,4-oxadiazole (B8745197) derivatives, the carbon atoms of the oxadiazole ring typically resonate at distinct downfield regions. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, the C-2 and C-5 carbons of the oxadiazole ring appear in the range of 159–160 ppm and 157–159 ppm, respectively. mdpi.com While this is a different isomer, it provides an indication of the expected chemical shift range for the carbons within the 1,2,4-oxadiazole ring. The carbons of the pyridine ring in this compound derivatives are also found in the aromatic region, typically between 120 and 150 ppm.
The specific chemical shifts are sensitive to the electronic environment, and substituent effects can be used to aid in the assignment of signals. Quaternary carbons, those without attached protons, often exhibit weaker signals. youtube.com
Table 2: General ¹³C NMR Chemical Shift Ranges for Related Heterocyclic Compounds
| Functional Group | Chemical Shift Range (δ, ppm) |
| Aromatic Carbons | 125-170 oregonstate.edu |
| Oxadiazole Ring Carbons | ~155-170 scispace.comnih.gov |
| Nitrile Carbons | 110-120 oregonstate.edu |
Advanced NMR Techniques (e.g., 2D NMR)
For more complex this compound derivatives or in cases of signal overlap in 1D spectra, advanced 2D NMR techniques are indispensable. ipb.pt These methods provide correlations between different nuclei, aiding in the definitive assignment of the molecular structure.
Commonly used 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is invaluable for tracing the connectivity of protons within the pyridine ring and any alkyl substituents.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as connecting the pyridine ring to the oxadiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. ipb.pt
The application of these techniques allows for a comprehensive and unambiguous structural elucidation of this compound compounds. ipb.pt
Vibrational Spectroscopy for Molecular Fingerprinting
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net For this compound derivatives, characteristic absorption bands can be observed for the vibrations of the pyridine and oxadiazole rings.
Key vibrational modes include:
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within both the pyridine and oxadiazole rings typically appear in the region of 1600-1400 cm⁻¹. mdpi.com
C-O-C Stretching: The stretching vibration of the C-O-C linkage within the oxadiazole ring is expected to produce a characteristic band, often in the 1200-1000 cm⁻¹ region. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are usually observed above 3000 cm⁻¹.
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the rings provide further structural information in the fingerprint region (below 1500 cm⁻¹).
The presence of substituents will introduce additional characteristic bands. For example, a nitro group would show strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively. nih.gov
Table 3: General IR Absorption Frequencies for Functional Groups in Related Heterocyclic Compounds
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch | 3400-3300 nih.gov |
| Aromatic C-H Stretch | 3100-3000 tuiasi.ro |
| C=N Stretch | 1690-1640 |
| C=C Stretch (aromatic) | 1600-1450 mdpi.com |
| C-O Stretch (ether) | 1250-1050 nih.gov |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound compounds, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C and C-N skeletal vibrations, which often give rise to strong Raman signals. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural characterization. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules. For compounds in the this compound series, MS analysis confirms their elemental composition and offers insights into their structural integrity.
Under electron ionization (EI), the mass spectra of 1,2,4-oxadiazoles typically show characteristic fragmentation patterns. researchgate.net The molecular ion peak (M+) is usually observed, confirming the molecular weight. A common fragmentation pathway involves the cleavage of the heterocyclic ring. For instance, the fragmentation of 3,5-diphenyl-1,2,4-oxadiazole (B189376) proceeds mainly through cleavage at the 1-5 and 3-4 bonds of the oxadiazole ring. researchgate.net In substituted this compound derivatives, fragmentation can also be initiated by the loss of substituents. For example, in the mass spectrum of N-(2-Methoxyethyl)-3-{5-[(2S)-1-methyl-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}-2-pyridinamine, a complex fragmentation pattern is observed due to the various functional groups present. mzcloud.org High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the fragments and the parent molecule with high accuracy. nih.govnih.gov
The following table provides representative mass spectrometry data for a this compound derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Key Fragment Ions (m/z) |
| N-(2-Methoxyethyl)-3-{5-[(2S)-1-methyl-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}-2-pyridinamine | C15H22N6O2 | 318.37 | ESI+ | [M+H]+ 319.18, other fragments |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its analogues, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. libretexts.org These transitions are influenced by the conjugation between the pyridine and oxadiazole rings, as well as by the presence of any additional chromophores in the molecule.
The absorption maxima (λmax) can be affected by the solvent and the nature of substituents. For example, a series of 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine (B1195680) units exhibit absorption peaks in the range of 264 nm to 303 nm. researchgate.net The introduction of a more extended conjugated system generally leads to a red-shift (bathochromic shift) of the absorption maxima. researchgate.net The molar absorptivity (ε) of these transitions, particularly the π → π* transitions, is typically in the order of 10,000 L mol⁻¹ cm⁻¹. libretexts.org
Below is a table with representative UV-Vis absorption data for a related oxadiazole derivative.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |
| 2,5-bis-[5-(4-diphenylaminophenylethynyl)thiophen-2-yl]- acs.orgnih.govrawdatalibrary.netoxadiazole | Dichloromethane | 430 | ~50,000 | π → π* |
Computational and Theoretical Chemistry of 2 1,2,4 Oxadiazol 3 Yl Pyridine Systems
Molecular Docking and Interaction Studies (Excluding Specific Biological Targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1,2,4-oxadiazol-3-yl)pyridine systems, docking studies have been instrumental in elucidating their binding modes and interaction patterns.
Research on various oxadiazole derivatives, including those with pyridine (B92270) moieties, has demonstrated the utility of molecular docking in understanding their interactions. For instance, studies have shown that the oxadiazole ring can participate in various noncovalent interactions, such as π-π stacking. nih.gov These stacking interactions, which can occur between the oxadiazole ring and other aromatic systems like a pyridine ring, are significant in determining the conformational preferences and intermolecular associations of these compounds. nih.gov
In one study, the docking of 1,3,4-oxadiazole (B1194373) derivatives revealed key interactions within binding sites. nih.gov Similarly, research on 1,2,4-oxadiazole (B8745197) derivatives has utilized docking to understand binding conformations. nih.gov The insights gained from these docking studies are valuable for rational drug design, even when not targeting a specific biological entity. They provide a foundational understanding of how these molecules can interact with different chemical environments. For example, the interaction of a 3-meta-pyridin-1,2,4-oxadiazole derivative of glycyrrhetinic acid was explored using molecular docking, which revealed favorable binding energies and hydrogen bond formations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Chemical Properties and Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its properties. These models are powerful tools in chemical design, allowing for the prediction of a compound's properties without the need for empirical testing.
QSAR studies have been applied to various oxadiazole-containing compounds to understand the structural requirements for their chemical characteristics. ijrpc.com These studies often employ a range of molecular descriptors, including thermodynamic and electronic parameters, to build predictive models. ijrpc.com The goal is to develop a mathematical relationship that can be used to predict the properties of new, unsynthesized compounds. ijrpc.com
CoMFA and CoMSIA Techniques
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed insights into the steric, electrostatic, and other physicochemical fields of a molecule. nih.gov These methods are widely used in drug design and have been applied to oxadiazole derivatives to understand their structure-property relationships. nih.govnih.gov
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their observed properties. nih.govyoutube.com The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would be favorable or unfavorable for a given property. nih.gov CoMSIA is an extension of CoMFA that includes additional descriptor fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis. nih.gov
Studies on 1,3,4-oxadiazol-2-one derivatives have successfully used CoMFA and CoMSIA to build statistically significant models with good predictive power. nih.gov For a series of 1,2,4-oxadiazole derivatives, CoMFA contour maps helped define favorable and unfavorable regions for substitution based on steric and electrostatic properties. nih.gov
Statistical Models and Predictive Capabilities
The development of robust QSAR models relies on sound statistical methods. Techniques like Partial Least Squares (PLS) regression are commonly used to handle the large number of descriptors generated in 3D-QSAR studies. koreascience.kr The predictive power of these models is assessed using various statistical parameters.
Key statistical metrics used to evaluate QSAR models include:
q² (cross-validated r²) : A measure of the internal predictive ability of the model.
r² (non-cross-validated r²) : A measure of the goodness of fit of the model to the training data.
Standard Error of Estimate (SEE) : A measure of the absolute error of the predictions. koreascience.kr
Predictive r² (r²_pred) : A measure of the predictive power of the model on an external test set. koreascience.kr
For instance, a 3D-QSAR study on 1,3,4-oxadiazol-2-one derivatives yielded a CoMFA model with a q² of 0.61 and an r² of 0.98, and a CoMSIA model with a q² of 0.64 and an r² of 0.93. nih.gov Another study on 1,2,4-oxadiazole derivatives reported a CoMFA model with a q² of 0.703 and an r² of 0.947, and a predictive r² of 0.746. koreascience.kr These statistical values indicate that the developed models are robust and have good predictive capabilities for the chemical properties of these compounds.
Molecular Dynamics (MD) Simulations in Understanding Molecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and intermolecular interactions of molecules in a dynamic environment.
MD simulations have been employed to investigate the stability and interaction dynamics of pyridine-oxadiazole derivatives. For example, a 100-nanosecond MD simulation of a 3,5-dichloro-substituted pyridine-based 1,3,4-oxadiazole derivative showed that the root-mean-square deviation (RMSD) of the complex stabilized, indicating structural stability. nih.gov Such simulations can confirm the stability of interactions predicted by molecular docking and provide a more realistic picture of the molecular behavior in a simulated physiological environment. nih.govacs.org
In Silico Property Predictions (Excluding ADMET and Drug-Likeness)
In silico methods are widely used to predict various physicochemical properties of chemical compounds, which is a crucial step in the early stages of chemical research. researchgate.net These predictions help in prioritizing compounds for synthesis and testing.
For 1,2,4-oxadiazole derivatives, computational tools have been used to predict a range of properties. mdpi.com These predictions are based on the molecular structure and can include parameters such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). mdpi.com For instance, a study on novel 1,2,4-oxadiazole derivatives reported predicted molecular weights ranging from 257.33 to 326.35 g/mol , along with values for hydrogen bond acceptors, hydrogen bond donors, and TPSA, all of which fall within generally accepted ranges for good oral bioavailability. mdpi.com
Predicted Physicochemical Properties of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Molecular Weight ( g/mol ) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | TPSA (Ų) |
| Ox1-Ox7 | 257.33 - 326.35 | < 10 | < 5 | < 140 |
Table based on data from a study on novel 1,2,4-oxadiazole derivatives. mdpi.com
These in silico predictions provide valuable information about the fundamental physicochemical characteristics of this compound systems, guiding further experimental investigations.
Non Biological Applications and Material Science Research on 2 1,2,4 Oxadiazol 3 Yl Pyridine Derivatives
Exploration in Material Synthesis
The structural features of 2-(1,2,4-oxadiazol-3-yl)pyridine derivatives make them attractive building blocks for the synthesis of new materials, including polymers and dyes.
The incorporation of the 1,2,4-oxadiazole (B8745197) ring into polymer backbones can impart desirable properties such as thermal stability and specific electronic characteristics. Research has demonstrated the feasibility of creating polymers containing oxadiazole and pyridine (B92270) functionalities.
One study detailed the anionic polymerization of a monomer containing both oxadiazole and pyridine groups, specifically 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole (VPyOzP). researchgate.net This process successfully yielded well-defined polymers with predictable molecular weights and narrow polydispersity indices. researchgate.net The polymerization was achieved using specific initiators at low temperatures, highlighting the precise control required for such syntheses. researchgate.net The study also investigated the influence of temperature on the polymerization process, noting that higher temperatures led to less predictable molecular weights and broader distributions. researchgate.net
Furthermore, the synthesis of π-conjugated polymers featuring a degradable 1,2,4-oxadiazole linker has been reported. rsc.org These polymers were synthesized via direct heteroarylation polymerization (DHAP) and were found to be stable under both acidic and basic conditions, as well as thermally stable. rsc.org The degradability of the oxadiazole linker was achieved through a two-step process of reduction followed by acid hydrolysis. rsc.org These polymers also exhibited photoluminescent properties with notable quantum yields. rsc.org
Table 1: Polymerization of Oxadiazole-Containing Monomers
| Monomer | Polymerization Method | Key Findings |
|---|---|---|
| 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole (VPyOzP) | Anionic Polymerization | Production of well-defined polymers with controlled molecular weights (2200 to 21,100 g/mol ) and low polydispersity (1.11 to 1.15). researchgate.net |
| Monomers with 1,2,4-oxadiazole linker | Direct Heteroarylation Polymerization (DHAP) | Synthesis of π-conjugated polymers that are thermally stable and degradable under specific conditions; photoluminescent with quantum yields up to 0.40. rsc.org |
The conjugated systems present in many oxadiazole derivatives make them suitable for applications in dye chemistry. Research has focused on synthesizing novel azo dyes containing the 1,3,4-oxadiazole (B1194373) ring, which is structurally related to the 1,2,4-oxadiazole core.
A study described an efficient method for synthesizing novel phenylazo-containing 1,3,4-oxadiazole derivatives. nih.gov The process involved the diazotization of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, followed by coupling with various aromatic compounds like phenol, resorcinol, and N,N-dimethylaniline. nih.gov The resulting azo dyes exhibited characteristic absorption spectra, confirming their potential as coloring agents. nih.gov
Table 2: Synthesis of Phenylazo-Oxadiazole Dyes
| Starting Material | Coupling Agent | Resulting Compound Type |
|---|---|---|
| 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines | Phenol, Resorcinol, N,N-dimethylaniline | 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles nih.gov |
Advanced Materials Research
The unique chemical and physical properties of this compound derivatives have led to their investigation in several areas of advanced materials research, including energetic materials, scintillators, and optical and electronic materials.
The high nitrogen content and structural stability of the 1,2,4-oxadiazole ring make it a promising component for the development of energetic materials. By incorporating energetic functionalities onto the oxadiazole framework, researchers have synthesized new compounds with high detonation performance and, in some cases, low sensitivity.
Several studies have reported the synthesis of energetic compounds derived from 1,2,4-oxadiazole. rsc.orgfrontiersin.orgnih.govrsc.org These materials often exhibit high densities, good thermal stability, and impressive detonation velocities and pressures. rsc.org For instance, certain 1,2,4-oxadiazolone derivatives have been synthesized and shown to possess densities ranging from 1.60 to 1.88 g/cm³ and detonation velocities between 7749 and 8892 m/s. rsc.org Another family of energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones demonstrated excellent detonation performance (detonation pressure of 27.2–35.2 GPa) and low sensitivities. frontiersin.orgnih.gov The presence of extensive hydrogen bonding and π-π stacking interactions within the molecular structures is believed to contribute to their low sensitivity and high energy density. nih.gov
Table 3: Energetic Properties of Selected 1,2,4-Oxadiazole Derivatives
| Compound Type | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| 1,2,4-Oxadiazolone derivatives | 1.60–1.88 | 7749–8892 | 22.25–35.81 rsc.org |
| Hydrazinium salt of a 1,2,4-oxadiazole derivative | 1.821 | 8822 | 35.1 nih.gov |
| Energetic materials with C-ONO₂ and 1,2,4-oxadiazole | 1.75–1.83 | 7809–8822 | 27.2–35.2 frontiersin.org |
Compounds containing oxadiazole rings, particularly the 1,3,4-oxadiazole isomer, are known for their applications as scintillating materials. nih.gov Scintillators are materials that emit light when exposed to ionizing radiation, making them useful in radiation detection and medical imaging. The luminescent properties of oxadiazole derivatives are key to this application. While specific research on this compound as a scintillator is less documented, the broader class of oxadiazoles (B1248032) shows significant promise in this area. nih.gov
The conjugated π-systems and the presence of heteroatoms in this compound derivatives give rise to interesting optical and electronic properties, making them candidates for various optoelectronic applications.
Research on 1,3,4-oxadiazole derivatives has shown that these compounds can exhibit strong absorption in the near-UV region and possess semiconductor properties. researchgate.net For example, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) (BP-OXA) was found to have an optical band gap of approximately 3.84 eV, indicating its potential as a semiconductor. researchgate.net Furthermore, its refractive index and optical conductivity parameters suggest suitability for optoelectronic applications. researchgate.net The material also displayed significant hyperpolarizability, pointing to its potential in advanced photonic technologies. researchgate.net
Derivatives of 2,5-diaryl-1,3,4-oxadiazole containing substituted pyrazolo[1,5-a]pyridine (B1195680) units have been synthesized and shown to exhibit blue fluorescence with high quantum yields in solution. researchgate.net The absorption and emission properties of these compounds are influenced by the extent of conjugation in the molecule. researchgate.net Similarly, 2,6-bis(1,3,4-oxadiazol-2-yl)pyridine derivatives have been synthesized and found to have strong UV absorption and blue fluorescence emission, with the nature of substituents on the terminal benzene (B151609) rings significantly impacting their photoluminescence. scientific.net
Table 4: Optical and Electronic Properties of Oxadiazole Derivatives
| Compound | Property | Value/Observation | Potential Application |
|---|---|---|---|
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | Optical Band Gap | ~3.84 eV researchgate.net | Semiconductor researchgate.net |
| Refractive Index | 1.70–2.58 researchgate.net | Optoelectronics researchgate.net | |
| Hyperpolarizability | 5503.52 × 10⁻³³ esu researchgate.net | Photonics researchgate.net | |
| Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazoles | Fluorescence | Blue emission (421–444 nm) with quantum yields up to 0.83. researchgate.net | Optical materials |
| 2,6-bis(1,3,4-oxadiazol-2-yl)pyridine derivatives | Fluorescence | Emission at 338–367 nm scientific.net | Photoluminescent materials |
Corrosion Inhibition Studies
Investigations into heterocyclic compounds as corrosion inhibitors often focus on molecules containing nitrogen, sulfur, and oxygen atoms, which can effectively adsorb onto metal surfaces and form a protective barrier. koreascience.kr However, specific experimental data, such as inhibition efficiency, polarization curves, or adsorption isotherm models for this compound derivatives, remains uncharacterised in the context of corrosion science.
Design of Probes and Sensors (Excluding Biological Context)
In the field of material science, the development of chemical probes and sensors for non-biological applications is an area of active research. Heterocyclic compounds are often explored for their potential in creating optical or electrochemical sensors for detecting metal ions or other analytes.
However, research specifically detailing the application of this compound derivatives in the design of non-biological probes and sensors is limited. While reviews mention that the 1,2,4-oxadiazole scaffold is explored for its potential in developing metal ion sensors and its electroluminescent properties, specific examples or detailed studies involving pyridine-substituted derivatives for these non-biological purposes are not prominent in the current body of scientific work. researchgate.net The majority of research on 1,2,4-oxadiazole-based probes is concentrated on their applications within biological systems, such as for medical imaging or diagnostics, which falls outside the scope of this article. mdpi.comtandfonline.comnih.govnih.govnih.govnih.govnih.gov
Q & A
Basic: What are the primary synthetic methodologies for preparing 2-(1,2,4-oxadiazol-3-yl)pyridine derivatives?
Answer:
The synthesis typically involves cyclization reactions to form the oxadiazole ring. A robust method uses HClO₄-SiO₂ as a heterogeneous catalyst to facilitate the condensation of amidoximes with carboxylic acid derivatives under mild conditions, achieving yields >75% (Table 2, Entry 5f in ). Alternative approaches include one-pot reactions between pyridine precursors and hydroxylamine derivatives, followed by dehydration . For derivatives with complex substituents, multi-step strategies involving pyrrolidine or piperidine intermediates are employed, as seen in the synthesis of structurally related compounds (e.g., 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one) .
Advanced: How can reaction conditions be optimized to address low yields in oxadiazole ring formation?
Answer:
Key factors include:
- Catalyst selection : HClO₄-SiO₂ improves reaction efficiency and recyclability compared to homogeneous acids .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics.
- Temperature control : Maintaining 80–100°C prevents side reactions like hydrolysis of nitrile intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves byproducts from incomplete cyclization. For example, unreacted amidoximes can be separated using silica gel (Rf = 0.3–0.5) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 162.043 for C₇H₅N₃O) .
- NMR : ¹H NMR shows pyridine protons at δ 8.5–9.0 ppm and oxadiazole-linked protons at δ 7.2–7.8 ppm. ¹³C NMR distinguishes oxadiazole carbons (C=N at ~165 ppm) .
- IR : Stretching vibrations at 1600–1680 cm⁻¹ (C=N) and 950–980 cm⁻¹ (N-O) confirm oxadiazole formation .
Advanced: How should researchers resolve discrepancies between experimental and theoretical spectral data?
Answer:
- Cross-validation : Compare experimental MS/MS fragmentation patterns (e.g., loss of NO groups at m/z 30) with computational simulations using tools like Gaussian or ORCA .
- Isotopic labeling : Use deuterated solvents in NMR to identify exchangeable protons, distinguishing tautomeric forms.
- X-ray crystallography : For crystalline derivatives, SHELX-based refinement resolves ambiguities in bond lengths/angles (e.g., oxadiazole ring planarity) .
Basic: What challenges arise in crystallizing this compound derivatives for structural analysis?
Answer:
- Solubility : Low solubility in common solvents (e.g., water, ethanol) necessitates mixed-solvent systems (e.g., DMSO/water).
- Polymorphism : Multiple crystal forms may require screening via slow evaporation or cooling crystallization.
- Data collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve weak diffraction patterns common for small-molecule crystals .
Advanced: What computational strategies predict the electronic properties of this compound in coordination complexes?
Answer:
- DFT calculations : B3LYP/6-31G* models HOMO-LUMO gaps to assess redox activity. For example, platinum complexes with oxadiazole-pyridine ligands show calculated gaps <3.5 eV, correlating with antitumor activity .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., kinase active sites) using force fields optimized for heterocycles .
Basic: How do substituents on the oxadiazole ring influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -CF₃): Enhance metabolic stability but may reduce solubility.
- Bulkier substituents (e.g., piperidine): Improve target selectivity by steric hindrance, as seen in kinase inhibitors .
- Fluorophores : Long alkyl chains (e.g., C₁₂H₂₅) on the oxadiazole moiety increase fluorescence quantum yield for imaging applications .
Advanced: What strategies enhance fluorescence in this compound derivatives?
Answer:
- Conjugation extension : Attach chromophores (e.g., benzo[f]chromen-3-ones) to the pyridine ring, shifting emission to visible wavelengths (λem = 450–550 nm) .
- Solvatochromic tuning : Use polar solvents to stabilize excited-state dipole moments, enhancing Stokes shifts.
- Metal coordination : Lanthanide ions (e.g., Eu³⁺) induce ligand-centered sensitized emission for ratiometric sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
